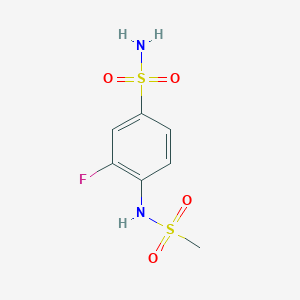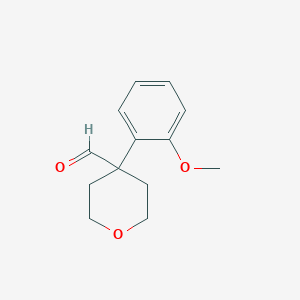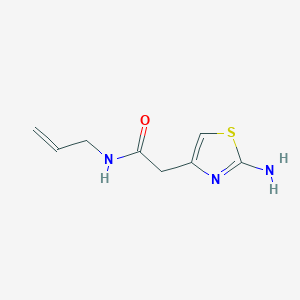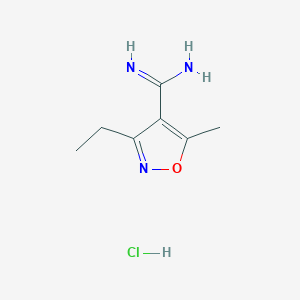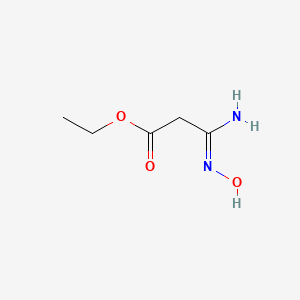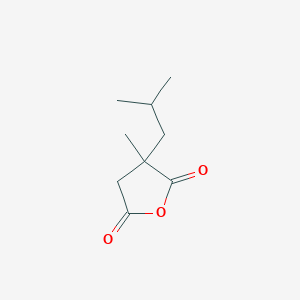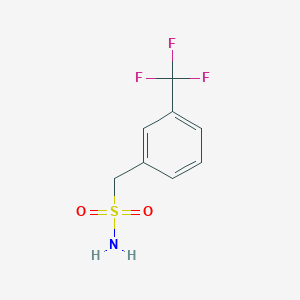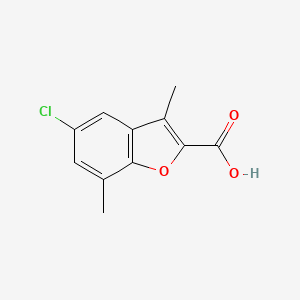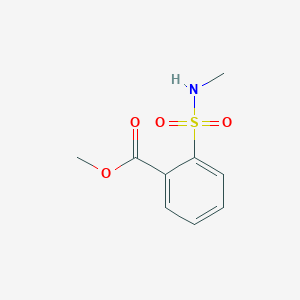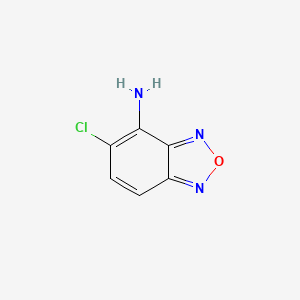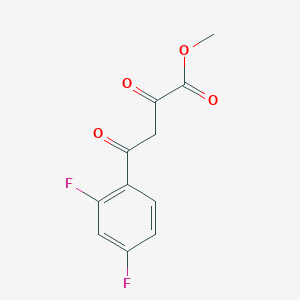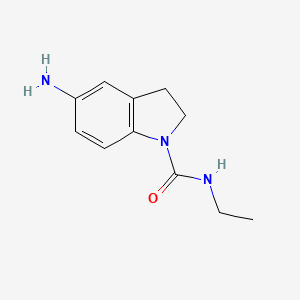
5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indoles are known to contain a benzopyrrole structure, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific molecular structure of “5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” could not be retrieved.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structures . The specific physical and chemical properties of “5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” could not be retrieved.Scientific Research Applications
Indole Synthesis and Classification
Indole compounds, including "5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide," have been the subject of extensive research due to their presence in various natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) outlines the framework for classifying all indole syntheses, highlighting the interest in developing new methods for indole synthesis across organic chemistry. This classification aids in understanding the strategic approaches to indole construction, facilitating the discovery of new synthetic routes and the advancement of indole-based research (Taber & Tirunahari, 2011).
Tryptophan Metabolism and Biological Activities
The metabolism of tryptophan, an essential amino acid, into various metabolites including indole derivatives, plays significant roles in human health. Galligan (2018) discusses the beneficial actions of microbiota-derived tryptophan metabolites, highlighting their anti-inflammatory and metabolic effects. This research emphasizes the importance of dietary amino acids and their metabolism by gut bacteria, offering insights into potential therapeutic applications for managing metabolic diseases and inflammatory conditions (Galligan, 2018).
AMPK Activation and Independent Effects
The compound 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is closely related to indole derivatives in its structure and biological activity. Visnjic et al. (2021) provide a systematic review on AICAr, highlighting its use as an AMPK activator and its AMPK-independent effects. This research sheds light on the complex biological activities of AICAr and its implications for metabolism, cancer research, and exercise physiology (Visnjic et al., 2021).
Ninhydrin Reaction and Amino Acid Analysis
Friedman (2004) discusses the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins. This reaction is critical for the detection, isolation, and analysis of compounds across various scientific disciplines, demonstrating the fundamental role of amino acid analysis in research and development. The review integrates information from diverse fields, offering a comprehensive overview of the ninhydrin reaction's utility (Friedman, 2004).
Safety And Hazards
properties
IUPAC Name |
5-amino-N-ethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-13-11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,2,5-6,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOKUFIQKUQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



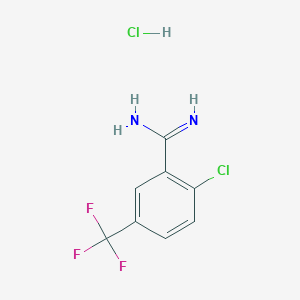
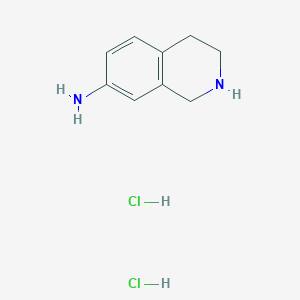
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)
